(3S)-1-Cyclopentylpiperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3S)-1-Cyclopentylpiperidin-3-amine” is a chemical compound with the CAS Number: 1218549-05-3 . It has a molecular weight of 168.28 . The IUPAC name for this compound is (3S)-1-cyclopentyl-3-piperidinamine .
Molecular Structure Analysis
The InChI code for “(3S)-1-Cyclopentylpiperidin-3-amine” is 1S/C10H20N2/c11-9-4-3-7-12(8-9)10-5-1-2-6-10/h9-10H,1-8,11H2/t9-/m0/s1 .Physical And Chemical Properties Analysis
“(3S)-1-Cyclopentylpiperidin-3-amine” is a liquid at room temperature .Scientific Research Applications
Synthesis Methods and Chemical Properties
One-Pot Synthesis for Piperidine Structures : A method for the efficient one-pot synthesis of 3-azidopiperidines and 3-aminopiperidines has been developed, which is crucial for creating piperidine-containing structures with pharmaceutical and biological importance. This synthesis approach allows for the incorporation of various nitrogen nucleophiles, enhancing the versatility of these compounds (Ortiz, Kang, & Wang, 2014).
Electrochemical Fluorination : The electrochemical fluorination of N-cycloalkyl-piperidines, including N-cyclopentylpiperidine, has been studied for producing F-amines. This process yields both the F-amine and a ring-opened compound, offering insights into the synthetic versatility of these compounds (Ono et al., 1989).
Synthesis of Muscarinic Receptor Antagonist : An efficient synthesis process has been developed for a novel M(3) antagonist, which involves the creation of key intermediates, including those related to piperidine structures. This synthesis could have implications for creating molecules that interact with muscarinic receptors (Mase et al., 2001).
Biological and Medicinal Applications
NMDA Antagonist Activity : A tetrazole-substituted amino acid related to piperidine compounds has shown potent and selective NMDA antagonist activity. The activity of this compound, which involves a piperidine structure, suggests potential applications in neuroscience and pharmacology (Ornstein et al., 1992).
Amine Photogenerator for Polyimide Precursor : A new amine photogenerator with a piperidine structure has been developed for the isomerization of polyisoimide to polyimide. This finding indicates the utility of piperidine derivatives in materials science, particularly in the production of polyimides (Mochizuki, Teranishi, & Ueda, 1995).
Safety And Hazards
The compound has been classified with the signal word “Danger” and has hazard statements H302, H314, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
(3S)-1-cyclopentylpiperidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c11-9-4-3-7-12(8-9)10-5-1-2-6-10/h9-10H,1-8,11H2/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEXQYURTRYAMW-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCCC(C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2CCC[C@@H](C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-Cyclopentylpiperidin-3-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.